molecular formula C10H11N3O5 B14242755 4-(2,4-Dinitroanilino)butanal CAS No. 206558-64-7

4-(2,4-Dinitroanilino)butanal

Cat. No.: B14242755
CAS No.: 206558-64-7
M. Wt: 253.21 g/mol
InChI Key: YTMVTLHELUQEPC-UHFFFAOYSA-N
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Description

4-(2,4-Dinitroanilino)butanal is an organic compound characterized by the presence of a butanal group attached to a 2,4-dinitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitroanilino)butanal typically involves the reaction of 2,4-dinitroaniline with butanal under specific conditions. One common method involves the use of a condensation reaction where 2,4-dinitroaniline is reacted with butanal in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to optimize the reaction conditions and maximize production efficiency. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial production to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dinitroanilino)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dinitroanilino)butanal has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2,4-Dinitroanilino)butanal involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dinitroanilino)butanal is unique due to the presence of both the 2,4-dinitroaniline and butanal groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

206558-64-7

Molecular Formula

C10H11N3O5

Molecular Weight

253.21 g/mol

IUPAC Name

4-(2,4-dinitroanilino)butanal

InChI

InChI=1S/C10H11N3O5/c14-6-2-1-5-11-9-4-3-8(12(15)16)7-10(9)13(17)18/h3-4,6-7,11H,1-2,5H2

InChI Key

YTMVTLHELUQEPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC=O

Origin of Product

United States

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